Trehalulose is a disaccharide composed of one molecule of fructose and one molecule of glucose, linked by a 1,1-glycosidic bond. This structural configuration distinguishes trehalulose from sucrose, which consists of glucose and fructose joined by a 1,2-glycosidic bond. Trehalulose is classified as a reducing sugar due to the anomeric carbon of the fructose moiety not being involved in the glycosidic bond, allowing it to participate in various bio
1-O-alpha-D-Glucopyranosyl-D-fructose, also known as trehalulose, is a disaccharide composed of one molecule of α-D-glucose linked by an α-1,1 glycosidic bond to one molecule of β-D-fructose []. This specific linkage distinguishes it from sucrose (common table sugar), which has an α-1,2 glycosidic bond between the same two monosaccharides []. Both trehalulose and sucrose are structural isomers of each other, meaning they have the same chemical formula (C₁₂H₂₂O₁₁) but different arrangements of their constituent atoms [].
Trehalulose is naturally present in low amounts in honey, nectar, and some fruits []. Additionally, it can be produced commercially through enzymatic conversion of sucrose [].
Research suggests that trehalulose may offer several potential health benefits compared to sucrose. Some studies have shown that it may have a lower glycemic index (GI) than sucrose, meaning it may cause a slower rise in blood sugar levels []. This could be beneficial for individuals with diabetes or prediabetes []. Additionally, some research suggests that trehalulose may have prebiotic properties, promoting the growth of beneficial gut bacteria []. However, further research is needed to confirm these potential benefits and understand the mechanisms behind them.
Due to its potential health benefits and unique taste profile, trehalulose has attracted interest in food science and nutrition research. Studies have explored its potential use as a sugar substitute in various food and beverage applications, aiming to reduce sugar content while maintaining sweetness and other sensory qualities []. Additionally, researchers are investigating the potential role of trehalulose in promoting gut health and modulating the gut microbiome [].
Research on 1-O-alpha-D-Glucopyranosyl-D-fructose (trehalulose) is ongoing, with scientists investigating its potential applications in various fields, including:
The unique 1,1-glycosidic bond in trehalulose makes it more stable than sucrose, resulting in slower breakdown rates in the human digestive system. This stability can be advantageous for applications requiring prolonged sweetness without rapid fermentation or crystallization. The metabolic pathway for trehalulose involves its synthesis from sucrose by specific bacterial enzymes, such as trehalulose synthase found in Protaminombacter rubrum. This enzymatic reaction allows for the conversion of sucrose into trehalulose without significant side products .
Trehalulose exhibits several biological activities that make it an attractive candidate for food and health applications. It is non-cariogenic, meaning it does not contribute to tooth decay as it cannot be utilized by Streptococcus mutans. Additionally, its slower absorption rate contributes to a lower glycemic index, providing a more gradual release of glucose into the bloodstream. This property can be beneficial for individuals managing diabetes or those seeking healthier sugar alternatives. Research has also suggested that trehalulose may have prebiotic effects, promoting beneficial gut bacteria .
Trehalulose can be synthesized through various methods:
Trehalulose has several applications across various industries:
Studies have highlighted the interactions of trehalulose with various biological systems. Notably, it has been shown to enhance protein stability and protect cellular membranes under stress conditions such as dehydration and heat exposure. These properties are particularly valuable for applications in cryopreservation and biopreservation, where maintaining cellular integrity is essential . Furthermore, research indicates that trehalulose may modulate metabolic pathways related to energy utilization and storage .
Trehalulose shares similarities with several other disaccharides but is unique due to its specific glycosidic linkage and physiological effects. Below are some comparable compounds:
Compound | Composition | Glycosidic Bond Type | Unique Characteristics |
---|---|---|---|
Sucrose | Glucose + Fructose | 1,2-glycosidic | Rapidly metabolized; higher glycemic index |
Isomaltulose | Glucose + Fructose | 1,6-glycosidic | Non-cariogenic; slower metabolism than sucrose |
Maltose | Glucose + Glucose | 1,4-glycosidic | Rapidly digested; commonly found in malted foods |
Trehalose | Glucose + Glucose | 1,1-glycosidic | Non-reducing; stabilizes proteins under stress |
Trehalulose's unique 1,1-glycosidic bond results in slower digestion rates compared to sucrose and makes it less prone to crystallization than other sugars like isomaltulose. These properties position trehalulose as a promising alternative sweetener with potential health benefits .
The story of trehalulose is intertwined with the broader history of sugar chemistry. While its structural cousin, trehalose, was first isolated from ergot-infected rye by H.A.L. Wiggers in 1832, trehalulose remained undiscovered until modern analytical techniques enabled its identification in niche biological sources. Initial clues emerged from studies of insect-derived products: in 2020, researchers at the University of Queensland discovered that trehalulose constitutes 13–44% of sugars in stingless bee (Meliponini) honey across Australia, Malaysia, and Brazil. This finding validated Indigenous claims about the medicinal value of native honey and sparked renewed interest in rare sugars.
The delayed recognition of trehalulose stems from its structural similarity to sucrose and technical challenges in differentiation. Early 20th-century analyses of honey sugars often misidentified trehalulose as maltose due to overlapping chromatographic profiles. Advanced nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) later revealed its distinct α-(1→1) glucose-fructose glycosidic bond.
Trehalulose belongs to the emerging class of rare sugars—mono- and disaccharides with limited natural abundance but unique functional properties. Unlike common sugars, which often contribute to metabolic disorders, rare sugars like trehalulose offer alternatives with reduced caloric impact and modified absorption kinetics. Its classification as a "low-glycemic index sugar" (GI = 32) positions it alongside allulose (GI = 0) and tagatose (GI = 3) in dietary strategies for diabetes management. However, trehalulose distinguishes itself through:
Protaminobacter rubrum employs a sucrose isomerase (SI) to catalyze the isomerization of sucrose into trehalulose and isomaltulose. The enzyme operates via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, retaining the anomeric configuration of the substrate [1] [2]. Structural analysis reveals a conserved catalytic triad (Asp²⁴¹, Glu²⁹⁵, Asp³⁶⁹) and a fructose-binding motif (³²⁵RLDRD³²⁹) critical for substrate orientation [1] [2]. Mutagenesis studies demonstrate that substitutions at Arg³²⁵ and Arg³²⁸ within this motif reduce isomaltulose production by 60–70% while increasing trehalulose yields by 15–20%, suggesting competitive binding dynamics between glucose and fructose moieties [1]. The enzyme exhibits a temperature-dependent product ratio, favoring trehalulose at 30°C (35% yield) versus isomaltulose at 45°C (82% yield) [1].
Table 1: Kinetic parameters of P. rubrum sucrose isomerase variants
Mutant | kcat (s⁻¹) | Trehalulose (%) | Isomaltulose (%) |
---|---|---|---|
Wild-type | 12.4 ± 0.8 | 18.2 ± 1.1 | 75.3 ± 2.4 |
R325Q | 9.1 ± 0.6 | 34.7 ± 1.8 | 57.9 ± 1.9 |
R328A | 8.3 ± 0.5 | 29.4 ± 1.5 | 63.1 ± 2.1 |
The silverleaf whitefly produces trehalulose exclusively through a membrane-associated 116 kDa synthase, distinct from bacterial SIs [3]. Unlike P. rubrum SI, this enzyme lacks hydrolytic activity and cannot utilize isomaltulose as a substrate, indicating strict regioselectivity for α-(1→1) bond formation [3]. Kinetic profiling shows a Km of 28 mM for sucrose, with complete conversion to trehalulose within 24 hours at 25°C [3]. The enzyme’s membrane localization suggests integration with the insect’s digestive physiology, where trehalulose constitutes 46% of hemolymph carbohydrates [5]. Comparative genomic analyses reveal no homology to microbial SI genes, implying convergent evolution of trehalulose biosynthesis in arthropods [3].
Stingless bees of the species Tetragonula carbonaria produce honey containing 13–44% trehalulose through nectar modification [6]. Although the specific enzymes remain uncharacterized, in vitro assays demonstrate that bee-derived fractions convert sucrose to trehalulose with 92% efficiency at pH 5.2, optimal for nectar processing [6]. The enzymatic system operates at ambient hive temperatures (28–32°C), contrasting with microbial SIs that typically require 35–45°C for maximal activity [1] [6].
Regional variants exhibit marked differences in trehalulose production:
Table 2: Trehalulose content in stingless bee honeys by region
Region | Species | Trehalulose (g/100 g honey) |
---|---|---|
Indo-Australian | Tetragonula carbonaria | 38.2 ± 2.1 |
Neotropical | Melipona fasciculata | 22.7 ± 1.8 |
Indo-Australian | Austroplebeia australis | 44.1 ± 3.2 |